1-Chloromethyl-1H-1,2,4-triazole
Overview
Description
1-Chloromethyl-1H-1,2,4-triazole is a heterocyclic compound containing a five-membered ring with three nitrogen atoms and one chlorine-substituted methyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloromethyl-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of 1H-1,2,4-triazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions . Another method includes the use of chloroacetonitrile as a starting material, which undergoes cyclization with hydrazine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Chloromethyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols under basic conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding triazole N-oxides or reduced to form triazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or peracids and reducing agents such as sodium borohydride are commonly used.
Major Products:
Substitution Reactions: Products include various substituted triazoles depending on the nucleophile used.
Oxidation and Reduction: Products include triazole N-oxides and reduced triazole derivatives.
Scientific Research Applications
1-Chloromethyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloromethyl-1H-1,2,4-triazole involves its interaction with various molecular targets:
Comparison with Similar Compounds
1-Chloromethyl-1H-1,2,4-triazole is unique compared to other similar compounds due to its specific substitution pattern and reactivity:
Properties
IUPAC Name |
1-(chloromethyl)-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3/c4-1-7-3-5-2-6-7/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNMFQMREJNQQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395823 | |
Record name | 1-CHLOROMETHYL-1H-1,2,4-TRIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84387-62-2 | |
Record name | 1-(Chloromethyl)-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84387-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-CHLOROMETHYL-1H-1,2,4-TRIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-chloromethyl-1H-1,2,4-triazole useful in the synthesis of energetic materials?
A1: this compound serves as a versatile starting material for creating a variety of energetic salts. [] Its chloromethyl group (-CH2Cl) readily undergoes nucleophilic substitution reactions with various nitrogen-containing heterocycles like imidazole and triazole derivatives. This allows for the introduction of diverse cationic moieties into the structure. [] Subsequent reactions, such as metathesis with silver salts or protonation, further expand the possibilities for designing energetic salts with tailored properties. []
Q2: How do the properties of the final energetic salts relate to the structure of the starting this compound derivative?
A2: The research demonstrates that modifying the substituents on the triazole ring of the this compound derivative directly influences the properties of the final energetic salts. [] For instance, incorporating different nitrogen-containing heterocycles during the nucleophilic substitution step leads to variations in thermal stability and density, crucial parameters for energetic materials. [] Further investigations into structure-property relationships are essential for optimizing the desired characteristics of these energetic salts.
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